Cas no 2172542-92-4 ({1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
{1-(2-metossietil)-5-(3-metilbutil)-1H-1,2,3-triazol-4-ilmetil}(metil)ammina è un composto eterociclico contenente un nucleo triazolico funzionalizzato con gruppi metossietil, metilbutil e metilamminico. La sua struttura unica combina proprietà polari (grazie al gruppo metossietil) e lipofile (dalla catena metilbutilica), offrendo un bilanciamento ottimale tra solubilità e permeabilità di membrana. Il gruppo amminico metilato conferisce basicità controllata, utile in applicazioni farmaceutiche come intermedio per sintesi di molecole bioattive. La presenza del triazolo garantisce stabilità chimica e versatilità nelle reazioni di click chemistry. Particolarmente interessante è la sua capacità di fungere da scaffold modulare per lo sviluppo di ligandi recettoriali o inibitori enzimatici, grazie alla conformazione spaziale favorevole per interazioni non covalenti.
2172542-92-4 structure
Product Name:{1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
Numero CAS:2172542-92-4
MF:C12H24N4O
MW:240.345162391663
CID:5567995
PubChem ID:165595737
Update Time:2025-07-17
{1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2172542-92-4
- EN300-1596964
- {[1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine
- {1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine
-
- Inchi: 1S/C12H24N4O/c1-10(2)5-6-12-11(9-13-3)14-15-16(12)7-8-17-4/h10,13H,5-9H2,1-4H3
- Chiave InChI: IMWLYQMNNCBHBH-UHFFFAOYSA-N
- Sorrisi: O(C)CCN1C(=C(CNC)N=N1)CCC(C)C
Proprietà calcolate
- Massa esatta: 240.19501140g/mol
- Massa monoisotopica: 240.19501140g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 17
- Conta legami ruotabili: 8
- Complessità: 201
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.9
- Superficie polare topologica: 52Ų
{1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1596964-0.05g |
{[1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172542-92-4 | 0.05g |
$1464.0 | 2023-07-10 | ||
| Enamine | EN300-1596964-0.1g |
{[1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172542-92-4 | 0.1g |
$1533.0 | 2023-07-10 | ||
| Enamine | EN300-1596964-0.25g |
{[1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172542-92-4 | 0.25g |
$1604.0 | 2023-07-10 | ||
| Enamine | EN300-1596964-0.5g |
{[1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172542-92-4 | 0.5g |
$1673.0 | 2023-07-10 | ||
| Enamine | EN300-1596964-1.0g |
{[1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172542-92-4 | 1.0g |
$1742.0 | 2023-07-10 | ||
| Enamine | EN300-1596964-2.5g |
{[1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172542-92-4 | 2.5g |
$3417.0 | 2023-07-10 | ||
| Enamine | EN300-1596964-5.0g |
{[1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172542-92-4 | 5.0g |
$5056.0 | 2023-07-10 | ||
| Enamine | EN300-1596964-10.0g |
{[1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172542-92-4 | 10.0g |
$7497.0 | 2023-07-10 | ||
| Enamine | EN300-1596964-50mg |
{[1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172542-92-4 | 50mg |
$1464.0 | 2023-09-23 | ||
| Enamine | EN300-1596964-100mg |
{[1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine |
2172542-92-4 | 100mg |
$1533.0 | 2023-09-23 |
{1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine Letteratura correlata
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
2172542-92-4 ({1-(2-methoxyethyl)-5-(3-methylbutyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso